Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
The diaminopyridazinone scaffold, a heterocyclic structure integrating the key features of both diaminopyrimidines and pyridazinones, represents a compelling framework in the design of targeted kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of diaminopyridazinone analogs and their constituent pharmacophores, offering insights into the rational design of potent and selective therapeutic agents. By examining experimental data from related series of compounds, we can extrapolate and understand the key structural determinants for biological activity.
The Pyridazinone and Diaminopyrimidine Scaffolds: Privileged Structures in Medicinal Chemistry
The pyridazinone ring is a versatile scaffold known for a wide range of biological activities, including cardiotonic, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6] Its derivatives have been successfully developed as inhibitors of various enzymes. Similarly, the 2,4-diaminopyrimidine core is a well-established pharmacophore in kinase inhibitor design, capable of forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[7][8][9][10][11] The fusion of these two pharmacophores into a diaminopyridazinone core offers the potential for novel molecular interactions and improved pharmacological profiles.
Structure-Activity Relationship of Pyridazinone Analogs
SAR studies on various pyridazinone series have revealed key insights into their biological activity. For instance, in a series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives developed as cardiotonic agents, substitutions on the phenyl ring were found to be critical for activity.[1]
dot
graph "Pyridazinone_SAR" {
layout=neato;
node [shape=plaintext];
A [label=<
Core Pyridazinone Scaffold
>];
B [label="Substitutions at R1 (Aryl group) significantly modulate activity. Electron-withdrawing or donating groups can alter potency.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="Modifications at R2 (e.g., alkyl groups) can influence selectivity and pharmacokinetic properties.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="The pyridazinone carbonyl is often a key hydrogen bond acceptor.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
A -> B [label="R1"];
A -> C [label="R2"];
A -> D;
}
Caption: Key SAR points for the pyridazinone scaffold.
Table 1: SAR of Selected 6-phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives as Cardiotonic Agents [1]
| Compound | R1 | R2 | Activity |
| 1c | 4-methyl | 2,3-dichloro-N-(phenyl)benzamide | High |
| 1d | 4-methyl | 4-amino-3-methyl-N-(phenyl)benzamide | High |
| 2a | H | 3-methyl-4-nitro-N-(phenyl)benzamide | High |
| 2d | H | 4-amino-3-methyl-N-(phenyl)benzamide | High |
The data suggests that the nature and position of substituents on the N-phenylbenzamide moiety play a crucial role in determining the cardiotonic effect.
Structure-Activity Relationship of Diaminopyrimidine Analogs as Kinase Inhibitors
The 2,4-diaminopyrimidine scaffold is a cornerstone of many ATP-competitive kinase inhibitors. The two amino groups are critical for forming hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.
dot
graph "Diaminopyrimidine_SAR" {
layout=neato;
node [shape=plaintext];
A [label=<
Core 2,4-Diaminopyrimidine Scaffold
>];
B [label="The 2- and 4-amino groups are essential for hinge binding.", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="Substitutions at the 5-position can enhance potency and selectivity by occupying a hydrophobic pocket.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="Aryl or heteroaryl groups at the 2- and 4-amino positions are crucial for interactions with the solvent-exposed region and can dictate selectivity.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
A -> B;
A -> C [label="R1"];
A -> D [label="R2, R3"];
}
Caption: Key SAR points for the 2,4-diaminopyrimidine scaffold.
A series of 2,4-diaminopyrimidine derivatives have been evaluated as selective Aurora A kinase inhibitors.[9]
Table 2: SAR of Selected 2,4-Diaminopyrimidine Derivatives as Aurora A Kinase Inhibitors [9]
| Compound | R1 (at 2-amino) | R2 (at 4-amino) | R3 (at 5-position) | Aurora A IC50 (µM) | Aurora B IC50 (µM) |
| 11c | 4-(1-methylpiperidin-4-yl)benzamide | cyclopentyl | Br | 0.5-4.0 (in cell lines) | >35-fold selective |
| VX-680 (control) | - | - | - | Potent | Potent |
Compound 11c demonstrated high cytotoxicity in tumor cell lines and significant selectivity for Aurora A over Aurora B, highlighting the importance of the substituents at the 2-amino, 4-amino, and 5-positions for achieving both potency and selectivity.[9]
The Diaminopyridazinone Scaffold: A Synthesis of Pharmacophores for Kinase Inhibition
By combining the structural features of pyridazinones and diaminopyrimidines, the diaminopyridazinone scaffold offers a unique platform for designing novel kinase inhibitors. While extensive SAR studies on a dedicated diaminopyridazinone series are not yet widely published, we can infer potential SAR based on related structures like 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles, which have been identified as potent p38α MAP kinase inhibitors.[12][13]
dot
graph "Diaminopyridazinone_SAR" {
layout=sfdp;
node [shape=plaintext];
A [label=<
Core Diaminopyridazinone Scaffold
>];
B [label="The 4- and 6-amino groups are predicted to be key for hinge region interactions in kinases.", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="Substitutions on the exocyclic amino groups (R1 and R2) are expected to be major determinants of potency and selectivity.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="The pyridazinone carbonyl may form additional hydrogen bonds or interact with solvent.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
E [label="Substitutions on the pyridazinone nitrogen (R3) could modulate physicochemical properties and target engagement.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
A -> B;
A -> C [label="R1, R2"];
A -> D;
A -> E [label="R3"];
}
Caption: Predicted key SAR points for the diaminopyridazinone scaffold.
In the case of 2,6-diamino-3,5-difluoropyridinyl substituted pyridinylimidazoles as p38α inhibitors, the diaminopyridine core is essential for activity.[12]
Table 3: SAR of a 2,6-Diamino-3,5-difluoropyridinyl Substituted Pyridinylimidazole as a p38α MAP Kinase Inhibitor [12]
| Compound | Core | Key Substituent | p38α IC50 (nM) |
| 11 | 2,6-Diamino-3,5-difluoropyridine | Pyridinylimidazole | Potent |
This example underscores the potential of the diaminopyridine moiety, which is structurally analogous to the diaminopyridazine portion of our scaffold of interest, in achieving high-potency kinase inhibition.
Experimental Protocols: A Workflow for Evaluating Kinase Inhibitors
The evaluation of novel kinase inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
A. In Vitro Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Step-by-Step Methodology:
dot
graph "Kinase_Inhibition_Assay_Workflow" {
rankdir=LR;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
A [label="Prepare Reagents\n(Kinase, Substrate, ATP, Compound)"];
B [label="Incubate Kinase, Substrate,\nand Compound"];
C [label="Initiate Reaction with ATP"];
D [label="Stop Reaction\n(e.g., with EDTA)"];
E [label="Add HTRF\nDetection Reagents"];
F [label="Incubate and Read Plate"];
G [label="Data Analysis (IC50 determination)"];
A -> B -> C -> D -> E -> F -> G;
}
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The diaminopyridazinone scaffold holds significant promise for the development of novel kinase inhibitors. By leveraging the established SAR of its constituent pyridazinone and diaminopyrimidine pharmacophores, medicinal chemists can rationally design new analogs with enhanced potency and selectivity. Future work should focus on the systematic synthesis and biological evaluation of diaminopyridazinone libraries to build a comprehensive SAR database for this exciting class of compounds. Such efforts will undoubtedly accelerate the discovery of new therapeutic agents for cancer and other diseases driven by aberrant kinase activity.
References
-
Sun, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. [Link]
-
Sun, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(11), 2301–2314. [Link]
-
Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-2112. [Link]
-
Wang, T., et al. (2008). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 58(11), 569-573. [Link]
-
Li, J., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 95, 466-477. [Link]
-
Wang, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. [Link]
-
Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11491-11507. [Link]
- Imran, M., & Abida. (2016). 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone -An important chemical moiety for development of cardioactive agents: A review. Tropical Journal of Pharmaceutical Research, 15(7), 1579.
-
Chaudhary, S., et al. (2024). Targeting cancer using scaffold-hopping approaches: illuminating SAR to improve drug design. Drug Discovery Today, 29(9), 104115. [Link]
-
Liu, L., et al. (2003). SAR of 3,4-dihydropyrido[3,2-d]pyrimidone p38 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(22), 3979-3982. [Link]
- Henderson, A. J., et al. (2010). 2,3-Diaminopyrazines as Rho kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(3), 1137-1140.
- Abdul-Rida, N. A., et al. (2017). 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. Medicinal Chemistry Research, 26(7), 1474-1483.
-
Lefranc, J., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 567-576. [Link]
-
Singh, K., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5173. [Link]
- Ahmed, A. A. M., et al. (2024).
-
Foroumadi, A., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. [Link]
- Cacho, M., et al. (2014). Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. Journal of Medicinal Chemistry, 57(12), 5346-5363.
-
Akhtar, M. J., et al. (2016). p38 Mitogen-activated Protein Kinase Inhibitors: A Review on Pharmacophore Mapping and QSAR Studies. Current Pharmaceutical Design, 22(30), 4649-4675. [Link]
-
Gomha, S. M., et al. (2017). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 22(11), 1832. [Link]
- An, Y.-S., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3044-3048.
- Roy, K., et al. (2011). QSAR of aminopyrido[2,3-d]pyrimidin-7-yl derivatives: Anticancer drug design by computed descriptors. SAR and QSAR in Environmental Research, 22(7-8), 717-735.
-
El-Sayed, N. N. E., et al. (2023). Aminopyridone-linked benzimidazoles: a fragment-based drug design for the development of CDK9 inhibitors. Future Medicinal Chemistry, 15(18), 1645-1662. [Link]
-
Ferla, S., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Khan, M. F., et al. (2019). Dibenzepinones, dibenzoxepines and benzosuberones based p38α MAP kinase inhibitors: Their pharmacophore modelling, 3D-QSAR and docking studies. Computational Biology and Chemistry, 82, 175-185. [Link]
- Revesz, L., et al. (2002). SAR of 2, 6-diamino-3, 5-difluoropyridinyl substituted heterocycles as novel p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-2112.
Sources